molecular formula C10H10FN3O B2913946 4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-15-7

4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2913946
CAS No.: 860789-15-7
M. Wt: 207.208
InChI Key: ZXKTZZDQDVQUOD-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.208. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

This compound and its derivatives have been investigated for their potential as fluorescent molecular probes. The solvatochromic behavior of these compounds, influenced by their electron donor and acceptor groups, allows them to be used in studying various biological events and processes. Their strong solvent-dependent fluorescence, correlated with empirical solvent polarity parameters, suggests their utility in developing ultra-sensitive fluorescent probes for biological studies (Diwu et al., 1997).

Synthesis and Structural Characterization

The compound's derivatives have been synthesized and structurally characterized, revealing their potential for forming isostructural compounds with interesting molecular conformations. Such studies contribute to the understanding of molecular interactions and the development of new materials with desired properties (Kariuki et al., 2021).

Intermolecular Interactions

Research has also focused on the intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives. Such studies are crucial for understanding the crystalline behavior of these compounds and their potential applications in material science. The analysis of various intermolecular interactions provides insights into the stability and properties of these compounds (Shukla et al., 2014).

Molecular Logic Devices

Derivatives of the compound have been explored as components of molecular logic devices, utilizing their unique photophysical properties. These studies involve understanding the excited-state properties and the mechanisms of photoinduced electron transfer and internal charge transfer, which are fundamental for the development of molecular electronic devices (ZammitRamon et al., 2015).

Nonlinear Optics

Research into the crystal structures and packing of triazine derivatives, including those with fluorophenyl groups, contributes to the development of new materials for octupolar nonlinear optics. Understanding the molecular arrangements and interactions within these structures is key to harnessing their nonlinear optical properties for various technological applications (Boese et al., 2002).

Properties

IUPAC Name

4-(2-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-6-4-3-5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKTZZDQDVQUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.